N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s classification based on its functional groups or chemical structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions. The compound’s reactivity and stability under various conditions are also studied.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and optical activity. Its chemical properties, such as acidity or basicity, may also be studied.Scientific Research Applications
Antioxidant Activity Enhancement
Benzothiazole derivatives, including those structurally related to N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, have been studied for their antioxidating activities. In high-fat diet-fed mice, these compounds have shown potential to enhance antioxidating activities by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels. This suggests their role in mitigating oxidative stress and related diseases (Hua Erbin, 2013).
Antimicrobial and Anticancer Properties
Benzothiazole compounds have been recognized for their potent antimicrobial and anticancer activities. For instance, derivatives containing the benzimidazole and imidazoline moieties, synthesized through the reaction of substituted 2-aminobenzothiazoles, exhibited significant antibacterial and antifeedant properties. These findings highlight the potential of such compounds in developing new therapeutic agents against bacterial infections and cancer (M. Chaudhary et al., 2011).
Pharmacological Enhancements
The incorporation of the 3,4,5-trimethoxybenzamide moiety into other heterocyclic compounds, such as oxadiazoles and imidazolinones, has shown to enhance pharmacological activities, including antimicrobial actions. This synergy suggests the importance of the trimethoxybenzamide structure in enhancing drug efficacy, which could be crucial in the design and development of new therapeutic drugs (N. Joshi et al., 1997).
Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. Compounds exhibiting class III electrophysiological activity comparable to sematilide, a clinical trial phase selective class III agent, indicate the potential of benzothiazole derivatives in cardiac arrhythmia treatment. This showcases the versatility of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide related compounds in medical applications beyond their traditional use (T. K. Morgan et al., 1990).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, and environmental impact. It includes studying its effects on human health and the precautions needed when handling it.
Future Directions
This involves suggesting further studies that could be done on the compound. These could include developing new synthetic routes, studying new reactions, or investigating new applications of the compound.
I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-6-24(7-2)32(26,27)14-8-9-15-18(12-14)31-21(22-15)23-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h8-12H,6-7H2,1-5H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMWIUOCMVJSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.